beta-D-Fructopyranose
beta-D-Fructopyranose
D-fructopyranose is a fructopyranose having D-configuration. It has a role as a sweetening agent. It is a fructopyranose, a D-fructose and a cyclic hemiketal.
D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Fructose is a natural product found in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.
A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.
D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Fructose is a natural product found in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.
A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.
Brand Name:
Vulcanchem
CAS No.:
7660-25-5
VCID:
VC0006651
InChI:
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
SMILES:
C1C(C(C(C(O1)(CO)O)O)O)O
Molecular Formula:
C6H12O6
Molecular Weight:
180.16 g/mol
beta-D-Fructopyranose
CAS No.: 7660-25-5
Cat. No.: VC0006651
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-fructopyranose is a fructopyranose having D-configuration. It has a role as a sweetening agent. It is a fructopyranose, a D-fructose and a cyclic hemiketal. D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-Fructose is a natural product found in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available. A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding. |
|---|---|
| CAS No. | 7660-25-5 |
| Molecular Formula | C6H12O6 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | (3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |
| Standard InChI Key | LKDRXBCSQODPBY-VRPWFDPXSA-N |
| Isomeric SMILES | C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |
| SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
| Colorform | CLEAR COLORLESS LIQUID IN WATER COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER White crystals |
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